2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Structural Studies
Ortho-functionalized Arylboronic Acids Synthesis : 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan is utilized in the synthesis of various ortho-functionalized arylboronic acids. It undergoes Br/Li exchange, proving useful in creating 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which show a high rotational barrier around the Caryl bond. This synthesis approach offers convenient access to these compounds with potential applications in organic and medicinal chemistry (Da̧browski et al., 2007).
Polymorphism Study : The polymorphic structures of model arylboronic azaesters, like 6-butyl-2-(4′-bromophenyl)-(N−B)-1,3,6,2-dioxazaborocane, have been explored. Their polymorphs display different solid-state NMR spectra and molecular geometries, with variations in thermal-expansion tensor and multi-temperature unit-cell X-ray measurements. This research is significant for understanding the structural and physical properties of such compounds (Durka et al., 2011).
Chemical and Physical Properties Analysis
Crystal Structure Analysis : The crystal structure of N-methyldioxazaborocane compounds, including those with bromophenyl groups, has been analyzed. These studies contribute to a better understanding of structural parameters and asymmetry in bond angles, which are crucial for their application in chemical synthesis and material science (Sopková-de Oliveira Santos et al., 2004).
Synthesis and Structure of Derivatives : Research on new 1,3,6,2-dioxazaborocanes with various substituents explores their synthesis and structure. The structural studies of these compounds, including those with bromophenyl substituents, help in understanding their potential applications in creating new materials and chemicals (Lermontova et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBCIKXYVRFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928124 | |
Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
CAS RN |
133468-58-3 | |
Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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